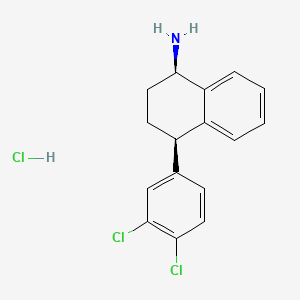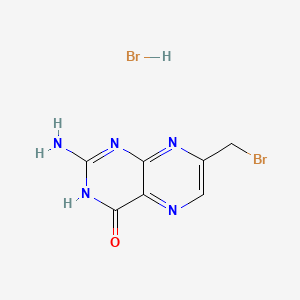
Warfarin alcohol
Overview
Description
Warfarin alcohol, also known as 4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-1-benzopyran-2-one, is a metabolite of warfarin. Warfarin itself is a well-known anticoagulant used to prevent blood clot formation. This compound is formed through the reduction of the ketone group in warfarin, resulting in a secondary alcohol. This compound is of interest due to its role in the metabolism and pharmacokinetics of warfarin.
Preparation Methods
Synthetic Routes and Reaction Conditions: Warfarin alcohol can be synthesized through the reduction of warfarin. The reduction process typically involves the use of reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction is carried out in an appropriate solvent, such as ethanol or tetrahydrofuran, under controlled temperature conditions to ensure the selective reduction of the ketone group to an alcohol.
Industrial Production Methods: In an industrial setting, the production of this compound involves similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions: Warfarin alcohol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized back to warfarin using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: Further reduction of this compound can lead to the formation of dihydro derivatives.
Substitution: The hydroxyl group in this compound can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Acid chlorides or alkyl halides in the presence of a base such as pyridine.
Major Products:
Oxidation: Warfarin.
Reduction: Dihydro derivatives of this compound.
Substitution: Esters or ethers of this compound.
Scientific Research Applications
Warfarin alcohol has several scientific research applications:
Chemistry: Used as a model compound to study reduction and oxidation reactions.
Biology: Investigated for its role in the metabolism of warfarin and its impact on pharmacokinetics.
Medicine: Studied for its potential effects on anticoagulant activity and interactions with other drugs.
Industry: Utilized in the development of analytical methods for the detection and quantification of warfarin and its metabolites.
Mechanism of Action
Warfarin alcohol exerts its effects primarily through its role as a metabolite of warfarin. The reduction of warfarin to this compound involves the enzyme carbonyl reductase. This compound itself does not have significant anticoagulant activity but can be further metabolized or excreted. The molecular targets and pathways involved in its metabolism include the cytochrome P450 enzymes and the vitamin K epoxide reductase complex.
Comparison with Similar Compounds
Warfarin alcohol can be compared with other similar compounds such as:
Warfarin: The parent compound with significant anticoagulant activity.
Dicoumarol: Another anticoagulant with a similar mechanism of action but different metabolic pathways.
Phenprocoumon: A long-acting anticoagulant with a different pharmacokinetic profile.
Uniqueness: this compound is unique due to its specific role as a metabolite of warfarin and its involvement in the pharmacokinetics of the parent compound. Unlike warfarin, it does not have significant anticoagulant activity but provides insights into the metabolic pathways and interactions of warfarin.
Properties
IUPAC Name |
4-hydroxy-3-(3-hydroxy-1-phenylbutyl)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22/h2-10,12,15,20-21H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJMMGHIYSAEOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30951056 | |
| Record name | 2-Hydroxy-3-(3-hydroxy-1-phenylbutyl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30951056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28392-96-3 | |
| Record name | Warfarin alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028392963 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxy-3-(3-hydroxy-1-phenylbutyl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30951056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Formyl-2-[(2-nitrophenyl)amino]-3-cyanothiophene](/img/structure/B589258.png)




